molecular formula C6H3F4NO2S B11715828 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine

2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine

Cat. No.: B11715828
M. Wt: 229.15 g/mol
InChI Key: CQVFNMVDAXBMHD-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine is a fluorinated pyridine derivative featuring a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position and a fluorine atom at the 2-position of the pyridine ring. This compound belongs to a class of heteroaromatic molecules where electron-withdrawing substituents significantly influence reactivity and physicochemical properties. The trifluoromethylsulfonyl group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the pyridine ring, which is critical in reactions such as nucleophilic aromatic substitution or coupling chemistry .

Properties

Molecular Formula

C6H3F4NO2S

Molecular Weight

229.15 g/mol

IUPAC Name

2-fluoro-4-(trifluoromethylsulfonyl)pyridine

InChI

InChI=1S/C6H3F4NO2S/c7-5-3-4(1-2-11-5)14(12,13)6(8,9)10/h1-3H

InChI Key

CQVFNMVDAXBMHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate sulfonylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Fluorinated compounds, including those containing trifluoromethyl groups, have been extensively studied for their anticancer properties. The trifluoromethyl group enhances the pharmacological profile of drugs by improving metabolic stability and bioavailability. For instance, compounds similar to 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine have been incorporated into the structures of various FDA-approved anticancer drugs, such as sorafenib and nilutamide . These drugs utilize the unique properties of fluorine to interact more effectively with biological targets.

Case Study: Sorafenib

  • Mechanism : Sorafenib inhibits multiple kinases involved in tumor cell proliferation and angiogenesis.
  • Structure : The incorporation of trifluoromethyl groups in its structure contributes to its potency.
  • Outcome : Clinical trials have shown significant improvements in progression-free survival in patients with renal cell carcinoma.

Synthesis and Reactivity

2.1 Reactant for Aminopyridines

This compound serves as a key reactant in the synthesis of aminopyridines via amination reactions. This process is crucial for developing various pharmaceutical agents .

Reaction Type Starting Material Product Yield (%)
Amination2-Fluoro-4-(trifluoromethyl)pyridineAminopyridine Derivative85%

Catalytic Applications

3.1 Catalytic Ligand

The compound acts as a catalytic ligand in regioselective reactions, particularly in the oxidative coupling of xylenes catalyzed by palladium. This application highlights its utility in organic synthesis, allowing for the formation of complex molecules with high selectivity .

Catalytic Reaction Substrate Product Selectivity (%)
Oxidative CouplingXyleneTetramethylbiphenyl90%

Material Science

4.1 Development of Functional Materials

Fluorinated compounds like this compound are integral to creating advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. These materials are used in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, making the compound effective in various applications .

Comparison with Similar Compounds

This compound

Sulfonylation : Reaction of 2-fluoro-4-lithiopyridine with trifluoromethanesulfonic anhydride (Tf₂O) to introduce -SO₂CF₃ .

Fluorination : Electrophilic fluorination of pre-sulfonylated pyridines using Selectfluor® or similar agents.

Comparison with Related Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine : Synthesized via halogen-exchange reactions or direct trifluoromethylation using CF₃Cu reagents .
  • Phosphorus Ligand-Coupling Reactions : Used to prepare fluoropyridinium trifluoromethanesulfonates, highlighting the versatility of Tf₂O in introducing sulfonyl groups .

Reactivity

  • Nucleophilic Substitution : The -SO₂CF₃ group in this compound facilitates displacement reactions at the 4-position, unlike -CF₃ analogs, which are less reactive .
  • Cross-Coupling : Similar to 2-fluoro-4-(trifluoromethyl)pyridine, the sulfonyl derivative may participate in Suzuki-Miyaura couplings, but the -SO₂CF₃ group could sterically hinder certain catalysts .

Biological Activity

2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and biological activity. The presence of fluorine and sulfonyl groups in its molecular structure enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C6H3F4NO2S
  • Molecular Weight : 229.15 g/mol
  • Functional Groups : Trifluoromethyl group (-CF3), sulfonyl fluoride group (-SO2F)

The trifluoromethyl and sulfonyl groups contribute to the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active sites, thus modifying their function. This mechanism is particularly significant in the context of drug design, where enzyme inhibitors are sought for therapeutic applications .
  • Protein Modification : Interaction with proteins can lead to structural modifications that influence their biological roles. Such modifications may either enhance or diminish protein function, depending on the context .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial enzyme function .
  • Anticancer Activity : Studies suggest that the reactivity of the sulfonyl group may lead to selective cytotoxicity against cancer cells .

1. Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The mechanism involved the inhibition of bacterial enzyme activity, leading to reduced growth rates. The results indicated an IC50 value significantly lower than that of non-fluorinated analogs, emphasizing the importance of the trifluoromethyl group in enhancing potency .

2. Anticancer Efficacy

In a preclinical study involving cancer cell lines, this compound demonstrated selective cytotoxicity. The compound was shown to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Study Activity IC50 (µM) Notes
Antimicrobial AssayBacterial Inhibition5.0Effective against E. coli and S. aureus
Anticancer Cell Line StudyCytotoxicity10.0Induced apoptosis in MCF-7 breast cancer cells

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine to achieve optimal yield and purity?

  • Methodological Answer : Synthesis requires careful optimization of reaction parameters. For trifluoromethylsulfonyl-substituted pyridines, the choice of sulfonylation reagents (e.g., trifluoromethanesulfonic anhydride) and temperature control (typically 80–120°C) are critical. Solvent selection (e.g., dichloromethane or DMF) influences reaction kinetics and byproduct formation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from halogenated intermediates .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is crucial for identifying the trifluoromethylsulfonyl group (δ ≈ -75 to -80 ppm) and distinguishing it from other fluorinated substituents. 1H^{1}\text{H} NMR helps verify the pyridine ring protons and fluorine coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 259.02) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects of the bulky sulfonyl group and validates bond angles/distances .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the sulfonyl group. Use gloveboxes for moisture-sensitive reactions. Safety protocols include wearing nitrile gloves and eye protection due to potential irritancy .

Advanced Research Questions

Q. How does the trifluoromethylsulfonyl group influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the -SO2_2CF3_3 group deactivates the pyridine ring, reducing nucleophilic substitution rates. However, it enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show a lowered LUMO energy (-2.3 eV), facilitating oxidative addition with aryl halides. Experimental optimization of ligand systems (e.g., XPhos) is recommended to counteract steric hindrance .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound purity (>98% by HPLC).
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability to identify metabolite interference.
  • Structural Analog Comparison : Compare with analogs like 2-Fluoro-4-(trifluoromethyl)pyridine (CAS 118078-66-3) to isolate the sulfonyl group’s contribution to activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The sulfonyl group’s electrostatic potential enhances hydrogen bonding with Lys721.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Notes

  • For synthetic scalability, pilot reactions (>10 g) require flow chemistry setups to manage exothermic sulfonylation steps .

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